molecular formula C7H11Cl3N2 B3085902 [(6-Chloropyridin-3-yl)methyl]methylamine dihydrochloride CAS No. 1158371-77-7

[(6-Chloropyridin-3-yl)methyl]methylamine dihydrochloride

Cat. No.: B3085902
CAS No.: 1158371-77-7
M. Wt: 229.5
InChI Key: UYIUFZOXQOQCNW-UHFFFAOYSA-N
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Description

[(6-Chloropyridin-3-yl)methyl]methylamine dihydrochloride is a pyridine derivative characterized by a chlorinated pyridine ring substituted with a methylaminomethyl group. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and agrochemical research. Notably, confirms its historical availability as a 6-membered heterocycle, though it is currently discontinued commercially .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(6-chloropyridin-3-yl)-N-methylmethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2.2ClH/c1-9-4-6-2-3-7(8)10-5-6;;/h2-3,5,9H,4H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYIUFZOXQOQCNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN=C(C=C1)Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(6-Chloropyridin-3-yl)methyl]methylamine dihydrochloride typically involves the reaction of 6-chloropyridine-3-carbaldehyde with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Material: 6-chloropyridine-3-carbaldehyde

    Reagent: Methylamine

    Reaction Conditions: The reaction is usually conducted in a solvent such as ethanol or methanol, under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. These methods often include continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

[(6-Chloropyridin-3-yl)methyl]methylamine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

[(6-Chloropyridin-3-yl)methyl]methylamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is used in the study of biological pathways and enzyme interactions.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of [(6-Chloropyridin-3-yl)methyl]methylamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

A. Nitenpyram Metabolites ()

Metabolites of the neonicotinoid insecticide nitenpyram share the 6-chloropyridin-3-yl backbone but differ in substituents:

  • N-((6-Chloropyridin-3-yl)methyl)-N-ethyl-N-methylethene-1,1-diamine : Features ethyl and methyl groups on the amine, with an ethene spacer.
  • N-((6-Chloropyridin-3-yl)methyl)ethanamine : Simplest derivative with a single ethylamine chain.

Key Differences :

  • The metabolites lack the dihydrochloride salt, reducing water solubility compared to the target compound.
  • Ethyl/methyl substituents may alter metabolic stability and bioavailability in biological systems .
B. Methyl 6-[(Methylamino)methyl]pyridine-3-carboxylate Dihydrochloride ()

This compound introduces a carboxylate ester at the pyridine 3-position, creating a hybrid structure with both hydrophilic (dihydrochloride) and lipophilic (ester) regions.

Key Differences :

  • The carboxylate may act as a prodrug moiety, hydrolyzing to a carboxylic acid in vivo .
C. (6-Thien-2-ylpyridin-3-yl)methylamine Dihydrochloride ()

Replaces the chlorine atom with a thiophene ring, altering electronic properties.

Key Differences :

  • Thiophene’s electron-rich nature modifies the pyridine ring’s electron density, affecting reactivity in synthesis or target binding.
  • Sulfur in thiophene enables unique π-π stacking or hydrogen-bonding interactions, which chlorine cannot facilitate .

Physicochemical and Application-Based Comparison

Property [(6-Chloropyridin-3-yl)methyl]methylamine Dihydrochloride Nitenpyram Metabolites (e.g., Compound D ) Methyl 6-[(Methylamino)methyl]pyridine-3-carboxylate Dihydrochloride (6-Thien-2-ylpyridin-3-yl)methylamine Dihydrochloride
Core Structure 6-Chloropyridin-3-yl + methylaminomethyl 6-Chloropyridin-3-yl + varied amine chains 6-Methylaminomethylpyridin-3-yl + carboxylate ester 6-Thien-2-ylpyridin-3-yl + methylaminomethyl
Salt Form Dihydrochloride Free base Dihydrochloride Dihydrochloride
Solubility High (due to dihydrochloride) Moderate to low Moderate (ester reduces hydrophilicity) Moderate (thiophene adds hydrophobicity)
Potential Applications Agrochemical intermediates, drug synthesis Insecticide metabolites Pharmaceutical prodrugs, synthetic building blocks Materials science, catalysis

Research Findings and Analytical Methods

  • Metabolite Identification : employed GC-MS to characterize nitenpyram metabolites, a method applicable to the target compound for purity analysis or degradation studies .
  • Synthetic Utility : highlights the role of dihydrochloride salts in stabilizing amines for pharmaceutical use, a property shared by the target compound .
  • Electronic Effects : Thiophene substitution () demonstrates how heterocycle variations impact electronic profiles, guiding structure-activity relationship (SAR) studies for the chlorinated analogue .

Biological Activity

[(6-Chloropyridin-3-yl)methyl]methylamine dihydrochloride, with the molecular formula C₇H₉ClN₂·2HCl and a molecular weight of 156.61 g/mol, is recognized primarily for its role as a metabolite of the neonicotinoid insecticide acetamiprid. This compound exhibits significant biological activity, particularly through its interaction with nicotinic acetylcholine receptors (nAChRs), which are crucial for nerve signal transmission in both insects and mammals.

The primary mechanism of action involves the compound acting as an agonist at nAChRs. This interaction leads to:

  • Propagation of nerve signals : By mimicking acetylcholine, it facilitates the transmission of nerve impulses.
  • Induction of paralysis in insects : The compound disrupts cholinergic pathways, leading to paralysis and eventual death in target insect species.

The synthesis of this compound typically involves the reaction between 6-chloropyridine-3-carbaldehyde and methylamine under controlled conditions. The reaction is usually performed in solvents like ethanol or methanol at reflux temperatures.

Synthetic Route Overview

Starting MaterialReagentReaction Conditions
6-chloropyridine-3-carbaldehydeMethylamineEthanol/Methanol, Reflux

Biological Activity Summary

  • Interaction with nAChRs :
    • Acts as an agonist.
    • Facilitates neurotransmission.
    • Causes paralysis in insects.
  • Potential Therapeutic Applications :
    • Structural similarities suggest possible interactions with other biological receptors, including sigma receptors, which could have implications in medicinal chemistry.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
N-[(6-Chloropyridin-3-yl)methyl]-N-methylacetamideContains an acetamide groupDifferent pharmacological properties
N-[(6-Chloropyridin-3-yl)methyl]-N-methylcyclopropanamineFeatures a cyclopropane ringDifferent reactivity due to ring strain
NitenpyramC-nitro compound with ethyl and chlorinated pyridine moietiesBroader spectrum of insecticidal activity

Case Studies and Research Findings

Recent studies have highlighted the neurotoxic effects of related compounds on human neural cells. For instance, research involving imidacloprid and λ-cyhalothrin has shown that exposure to neonicotinoids can lead to significant alterations in protein expression and cellular viability in neurospheroids derived from human brain tumors, suggesting potential neurotoxic effects similar to those posed by this compound .

Notable Research Findings

  • Neurotoxicity Studies : A study utilizing proteomic methodologies indicated that exposure to neonicotinoids affects key proteins involved in neuronal function, such as calcium-calmodulin-dependent protein kinase-II (CaMK2) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(6-Chloropyridin-3-yl)methyl]methylamine dihydrochloride
Reactant of Route 2
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[(6-Chloropyridin-3-yl)methyl]methylamine dihydrochloride

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